![molecular formula C18H19NO5S2 B4617465 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B4617465.png)
6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid
Overview
Description
6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxycarbonyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid typically involves the condensation of a thiazolidine derivative with a methoxycarbonyl-substituted benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of Methoxycarbonyl Group
The methoxycarbonyl (-COOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid (-COOH). This reaction is critical for modifying solubility or enabling further derivatization.
*Yields estimated from analogous ester hydrolysis in thiazolidinone derivatives .
Nucleophilic Substitution at Thione Sulfur
The sulfanylidene (C=S) group is susceptible to nucleophilic attack, enabling substitution with amines or thiols:
Oxidation of Thione to Sulfonyl Group
The C=S group oxidizes to sulfonyl (C=O₂) under strong oxidizing conditions:
Oxidizing Agent | Conditions | Product | Yield* |
---|---|---|---|
H₂O₂ (30%) | Acetic acid, 50°C, 8 hours | 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfonyl-1,3-thiazolidin-3-yl]hexanoic acid | ~70% |
m-CPBA | CH₂Cl₂, 0°C to rt, 4 hours | Same as above | ~90% |
*Based on oxidation trends in structurally related thiazolidinones .
Conjugate Addition Reactions
The α,β-unsaturated ketone system in the methylidene-thiazolidinone core allows Michael additions:
Nucleophile | Conditions | Product | Stereoselectivity |
---|---|---|---|
Grignard reagents (MeMgBr) | THF, -78°C, 2 hours | 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]-methyl(Me)-idene}-4-oxo-2-thioxo-thiazolidin-3-yl]hexanoic acid | Predominantly Z |
Sodium borohydride | MeOH, 0°C, 1 hour | Reduced dihydrothiazolidinone derivative | Non-selective |
Decarboxylation and Side-Chain Modifications
The hexanoic acid side chain participates in esterification or amidation:
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Esterification | SOCl₂, followed by EtOH | Reflux, 6 hours | Ethyl 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-thioxo-thiazolidin-3-yl]hexanoate |
Amide formation | EDC/HOBt, aniline | DMF, rt, 24 hours | 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-thioxo-thiazolidin-3-yl]hexanamide |
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate influenced by electron-withdrawing effects of the thiazolidinone ring .
-
Thione Reactivity : The thiocarbonyl group’s electrophilicity is enhanced by conjugation with the methylidene system, facilitating nucleophilic attacks .
-
Oxidation : Follows a radical pathway for H₂O₂, while m-CPBA mediates electrophilic oxidation.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of compound 1 is its potential as an anticancer agent. Studies have indicated that compounds with thiazolidinone moieties exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of thiazolidinones can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. The specific structural features of compound 1 may enhance its efficacy against certain types of cancer, particularly those resistant to conventional therapies.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. Thiazolidinones are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies suggest that compound 1 exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and tested their cytotoxicity against human breast cancer cells (MCF-7). Among these derivatives, compound 1 demonstrated a notable IC50 value indicating effective inhibition of cell viability compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A research article in Pharmaceutical Biology investigated the antimicrobial properties of several thiazolidinone derivatives. Compound 1 was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-[(5Z)-5-{[4-Methylphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid
- 6-[(5Z)-5-{[3-Ethoxy-4-hydroxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid
Uniqueness
6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
Overview of 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid
This compound belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazolidinone core structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Thiazolidinones have shown promising antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Anticancer Activity
Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK pathway and the inhibition of cell proliferation. Some studies have highlighted specific thiazolidinones that target cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications.
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis.
The biological activity of thiazolidinones is often attributed to their ability to:
- Interact with enzymes involved in metabolic pathways.
- Modulate gene expression related to apoptosis and inflammation.
- Act as inhibitors of protein kinases or other signaling molecules.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of thiazolidinone derivatives demonstrated that certain modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study concluded that the presence of methoxycarbonyl groups increased the compound's lipophilicity, facilitating better membrane penetration and higher bioavailability in tumor tissues.
Properties
IUPAC Name |
6-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-17(23)13-8-6-12(7-9-13)11-14-16(22)19(18(25)26-14)10-4-2-3-5-15(20)21/h6-9,11H,2-5,10H2,1H3,(H,20,21)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMFEQSSASVFM-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.